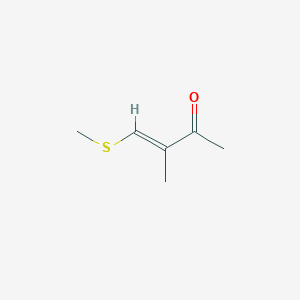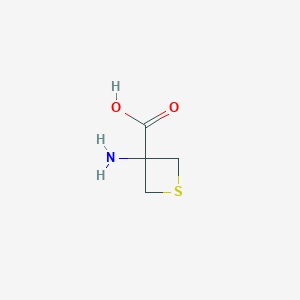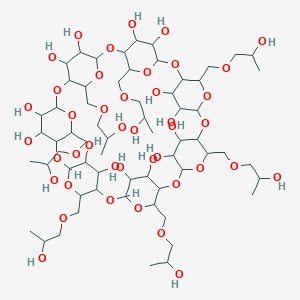
N-Benzyl-2,2,2-trifluoroacetamide
Vue d'ensemble
Description
N-Benzyl-2,2,2-trifluoroacetamide is an organic compound with the chemical formula C9H8F3NO. It is characterized by the presence of a benzyl group attached to a trifluoroacetamide moiety. This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry .
Mécanisme D'action
Target of Action
N-Benzyl-2,2,2-trifluoroacetamide has been studied for its inhibitory effects on several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These enzymes are targets for antibacterial and antifungal drugs .
Mode of Action
The compound interacts with these enzymes, potentially altering their function and inhibiting their activity
Biochemical Pathways
The inhibition of these enzymes can affect various biochemical pathways. For instance, the inhibition of lanosterol 14 alpha-demethylase (CYP51) can disrupt the synthesis of ergosterol, a key component of fungal cell membranes . This can lead to the death of the fungal cells, providing an antifungal effect .
Pharmacokinetics
The compound is soluble in most organic solvents, such as ether, alcohol, and ketone , which may influence its absorption and distribution in the body.
Result of Action
This compound has demonstrated antimicrobial, antioxidant, and cytotoxic properties . It has shown good antifungal activity against tested fungi and moderate antibacterial activity . It also exhibited antioxidant activity at certain concentrations . Furthermore, it showed cytotoxic activity at the dose of 200 μg/mL with IC 50 (54.7 %) value of 100 μg/mL .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in various solvents can affect its absorption and distribution in different environments. Additionally, the compound’s stability may be affected by storage conditions .
Analyse Biochimique
Biochemical Properties
N-Benzyl-2,2,2-trifluoroacetamide has been found to interact with several enzymes, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs . The nature of these interactions is characterized by low docking energy, suggesting a high affinity between this compound and these enzymes .
Cellular Effects
This compound has demonstrated significant antimicrobial activity, particularly against fungi . It also exhibits antioxidant activity, which can influence cellular function by protecting cells from oxidative stress .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its antimicrobial activity is likely due to its ability to inhibit key enzymes in microbial metabolic pathways .
Temporal Effects in Laboratory Settings
This compound has shown consistent antimicrobial and antioxidant activities over time in laboratory settings
Metabolic Pathways
This compound interacts with several enzymes involved in metabolic pathways, including AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51) . These interactions could potentially affect metabolic flux or metabolite levels.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Benzyl-2,2,2-trifluoroacetamide can be synthesized through the acylation of benzylamine with trifluoroacetic anhydride using the Friedel–Crafts acylation method . The reaction typically involves the following steps:
Reactants: Benzylamine and trifluoroacetic anhydride.
Catalyst: A Lewis acid such as aluminum chloride (AlCl3).
Solvent: Anhydrous conditions are maintained using solvents like dichloromethane (DCM).
Reaction Conditions: The reaction is carried out at low temperatures to control the exothermic nature of the acylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
N-Benzyl-2,2,2-trifluoroacetamide has a wide range of applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Benzylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-Benzyltrifluoroacetamide: Similar structure but may have variations in substituent positions.
Uniqueness
N-Benzyl-2,2,2-trifluoroacetamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes it a valuable compound in synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
N-benzyl-2,2,2-trifluoroacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(14)13-6-7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXVYKWXVWAYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70995015 | |
| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7387-69-1 | |
| Record name | N-Benzyltrifluoroacetamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24676 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzyl-2,2,2-trifluoroethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70995015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![o-4-Methylcoumarinyl-n-[3-(triethoxysilyl)propyl]carbamate](/img/structure/B140788.png)









